Product packaging for Uracil, 6-methyl-4-propyl-(Cat. No.:CAS No. 7454-99-1)

Uracil, 6-methyl-4-propyl-

Cat. No.: B8731870
CAS No.: 7454-99-1
M. Wt: 168.19 g/mol
InChI Key: BBFJPUDLETXJCY-UHFFFAOYSA-N
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Description

Overview of Uracil (B121893) Chemistry and Pyrimidine (B1678525) Heterocycles in Research

Uracil is a planar, aromatic heterocyclic compound belonging to the pyrimidine family. scialert.net Its structure, featuring two nitrogen atoms at positions 1 and 3 of a six-membered ring, allows it to form hydrogen bonds with adenine (B156593) in RNA, a crucial interaction for the stability and function of nucleic acids. mdpi.comignited.in The pyrimidine core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. scialert.netsemanticscholar.org

Beyond its role in nucleic acids, the pyrimidine ring system is a versatile building block for the synthesis of a diverse range of compounds with significant pharmacological activities. scialert.netignited.in Researchers have extensively explored the modification of the pyrimidine ring at various positions (N-1, N-3, C-5, and C-6) to develop novel therapeutic agents. mdpi.com These modifications have yielded compounds with antiviral, anticancer, antibacterial, and anti-inflammatory properties, among others. scialert.netsemanticscholar.orgignited.in

General Importance of Substituent Effects on Uracil Ring Systems

The introduction of substituents onto the uracil ring can dramatically alter its electronic and steric properties. These changes, in turn, influence the molecule's reactivity, solubility, and ability to interact with biological targets. acs.orgmdpi.com The nature and position of the substituent are critical factors in determining its effect. mdpi.com

For instance, the addition of alkyl groups, such as the methyl and propyl groups in 6-methyl-4-propyl-uracil, can increase the hydrophobicity of the molecule. ontosight.ai This can affect how the compound is absorbed, distributed, and metabolized in a biological system. Furthermore, the electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can impact the acidity and basicity of the uracil ring and its hydrogen bonding capabilities. acs.orgmdpi.com Studies have shown that the acidity of uracil derivatives generally increases with the electronegativity of the substituent. acs.org

The position of the substituent also plays a decisive role in its influence on the molecule's properties. mdpi.com For example, a substituent at the C6 position can have a different impact on the electronic distribution and reactivity of the ring compared to a substituent at the C5 position. mdpi.com These substituent-induced modifications are a key strategy in the rational design of new drugs, allowing chemists to optimize the pharmacological profile of a lead compound.

Rationale for Investigating Uracil, 6-methyl-4-propyl- within Pyrimidine Research

The investigation of "Uracil, 6-methyl-4-propyl-" is rooted in the broader effort to explore the therapeutic potential of synthetic uracil derivatives. ontosight.ai The presence of both a methyl group at the 6-position and a propyl group at the 4-position represents a specific combination of alkyl substituents that modifies the fundamental uracil structure. ontosight.ai

The rationale for studying this particular compound includes:

Exploring Structure-Activity Relationships: By synthesizing and evaluating compounds like 6-methyl-4-propyl-uracil, researchers can build a more comprehensive understanding of how specific substituents at defined positions on the uracil ring influence biological activity. This knowledge is crucial for the rational design of more potent and selective therapeutic agents.

Potential Biological Activities: Based on the known pharmacological profiles of other substituted uracils, there is a reasonable expectation that 6-methyl-4-propyl-uracil could exhibit interesting biological properties, such as antiviral or anticancer effects. ontosight.ai Modifications to the uracil base can interfere with cellular processes like DNA and RNA replication and transcription. ontosight.ai

Expanding Chemical Space: The synthesis of novel derivatives like 6-methyl-4-propyl-uracil expands the known chemical space of pyrimidine compounds, providing new molecular entities for screening in various biological assays.

The synthesis of 6-methyl-4-propyl-uracil typically involves chemical modification of the uracil base through established organic synthesis routes, such as alkylation reactions. ontosight.ai Following synthesis, the compound's structure and purity are confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry. ontosight.ai

Table 1: Chemical and Physical Properties of Uracil, 6-methyl-4-propyl-

Property Value Source
Molecular Formula C8H12N2O2 nih.gov
Molecular Weight 168.19 g/mol nih.gov
IUPAC Name 6-methyl-4-propyl-1H-pyrimidine-2,4-dione nih.gov
CAS Number 7454-99-1 nih.gov

| Monoisotopic Mass | 168.089877630 Da | nih.gov |

Table 2: Compound Names Mentioned

Compound Name
Uracil, 6-methyl-4-propyl-
Uracil
Adenine
6-methyluracil (B20015)
6-propyl-2-thiouracil
2-thiouracil (B1096)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O2 B8731870 Uracil, 6-methyl-4-propyl- CAS No. 7454-99-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7454-99-1

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

6-methyl-3-propyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H12N2O2/c1-3-4-10-7(11)5-6(2)9-8(10)12/h5H,3-4H2,1-2H3,(H,9,12)

InChI Key

BBFJPUDLETXJCY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C=C(NC1=O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Substituted Uracils

Retrosynthetic Analysis of Uracil (B121893), 6-methyl-4-propyl-

A retrosynthetic analysis of the target molecule, 6-methyl-4-propyluracil, suggests that the primary disconnection points are the bonds forming the pyrimidine (B1678525) ring and the carbon-carbon bonds of the alkyl substituents. The core pyrimidine structure can be conceptually disassembled into simpler, readily available precursors.

The most logical retrosynthetic approach involves breaking the pyrimidine ring down into a three-carbon (C-C-C) fragment and a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.eg This is a widely utilized strategy for constructing pyrimidine rings. bu.edu.eg The C4, C5, and C6 atoms, along with their respective substituents (propyl and methyl groups), would originate from a β-dicarbonyl compound or a related synthon. The N1, C2, and N3 atoms would be derived from urea (B33335) or a urea equivalent.

Table 1: Key Retrosynthetic Disconnections for 6-methyl-4-propyluracil

DisconnectionResulting FragmentsCorresponding Forward Reaction
Pyrimidine Ring Formationβ-keto ester (or equivalent) + UreaCondensation Reaction
C4-Propyl Bond4-halouracil + Propyl organometallic reagentCross-coupling Reaction
C6-Methyl Bond6-halouracil + Methyl organometallic reagentCross-coupling Reaction

This analysis highlights that the synthesis can proceed through the initial formation of a substituted uracil core, followed by the introduction of the alkyl groups, or by constructing the ring from precursors already bearing the required substituents. The latter is often more efficient.

Strategies for Pyrimidine Ring Formation and Functionalization

Condensation Reactions for Uracil Core Synthesis

The most prevalent and versatile method for constructing the uracil core is through the condensation of a 1,3-dicarbonyl compound with urea or a related N-C-N synthon. bu.edu.egwikipedia.org This approach, often referred to as the Principal Synthesis, is a cornerstone of pyrimidine chemistry. wikipedia.org For the synthesis of 6-methyl-4-propyluracil, this would involve the reaction of a β-keto ester containing a propyl group at the appropriate position with urea.

A classic example of this type of reaction is the synthesis of 6-methyluracil (B20015) from ethyl acetoacetate (B1235776) and urea. orgsyn.orgchemicalbook.com This reaction proceeds via the initial formation of an acylurea intermediate, which then undergoes cyclization and dehydration to afford the pyrimidine ring. The reaction is typically catalyzed by an acid or base. numberanalytics.com

The general mechanism involves the nucleophilic attack of a nitrogen atom from urea onto one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular condensation, where the second nitrogen atom of urea attacks the remaining carbonyl group, leading to the formation of a dihydropyrimidine (B8664642) intermediate. Subsequent elimination of water yields the aromatic uracil ring.

Table 2: Examples of Condensation Reactions for Uracil Synthesis

1,3-Dicarbonyl CompoundN-C-N ReagentProductReference
Ethyl acetoacetateUrea6-Methyluracil orgsyn.org
Diethyl malonateUreaBarbituric acid wikipedia.org
β-Alanine derivatives-Uracil derivatives numberanalytics.com

Cycloaddition Approaches to Uracil Derivatives

One notable approach is the [4+2] cycloaddition, or Diels-Alder reaction. In some instances, a heteroaryne analogue of uracil, termed "uracilyne," can be generated in situ and trapped with a diene like furan (B31954) to produce functionalized uracil derivatives. digitellinc.com This method allows for the vicinal functionalization of the uracil ring. digitellinc.com

Another significant cycloaddition strategy is the [2+2] photochemical cycloaddition. This reaction has been employed to prepare chiral bicyclic derivatives of uracil, which can then be converted into various stereoisomers of functionalized cyclobutanes. thieme-connect.com

Furthermore, 1,3-dipolar cycloaddition reactions have proven to be a versatile tool for the synthesis of 5-hetaryluracil derivatives. arkat-usa.orgresearchgate.net In these reactions, a 1,3-dipole, such as a nitrile oxide, reacts with a dipolarophile, which can be a uracil derivative with an unsaturated substituent (e.g., 5-ethynyluracil or 5-cyanouracil), to form a five-membered heterocyclic ring attached to the uracil core. arkat-usa.org

Regioselective Introduction of Methyl and Propyl Substituents

The regioselective introduction of alkyl groups at specific positions of the uracil ring is a critical aspect of synthesizing substituted uracils like 6-methyl-4-propyluracil. The reactivity of the uracil ring dictates the positions that are most susceptible to substitution. The C5 position is relatively electron-rich and amenable to electrophilic substitution, while direct alkylation on the carbon atoms of the ring is less straightforward. wikipedia.org

A common strategy for introducing alkyl groups at C6 is to start with a precursor that already contains the methyl group, such as ethyl acetoacetate for the synthesis of 6-methyluracil. orgsyn.org The propyl group at C4 could be introduced by using a β-keto ester with a propyl substituent at the appropriate position in the initial condensation reaction.

Alternatively, post-synthetic modification of a pre-formed uracil ring can be employed. For instance, a halogenated uracil, such as a 4-chlorouracil derivative, can undergo cross-coupling reactions with an appropriate organometallic reagent (e.g., a propyl Grignard reagent or an organozinc compound) in the presence of a palladium catalyst to introduce the propyl group. nih.gov However, the direct alkylation of the uracil ring carbons can be challenging and may require specific activation or reaction conditions. conicet.gov.ar

Post-Synthetic Modifications and Derivatization

Once the substituted uracil core is synthesized, further modifications can be carried out on the nitrogen atoms of the pyrimidine ring. These transformations are crucial for creating a diverse range of uracil derivatives with potentially altered biological activities.

N-Alkylation and N-Acylation Reactions

Uracil and its derivatives are ambident nucleophiles, meaning they can undergo alkylation and acylation at either of the nitrogen atoms (N1 or N3) or at the oxygen atoms. numberanalytics.comsorbonne-universite.fr The regioselectivity of these reactions is often influenced by the reaction conditions, the nature of the alkylating or acylating agent, and the presence of substituents on the uracil ring. researchgate.net

N-Alkylation: The introduction of an alkyl group onto a nitrogen atom of the uracil ring is a common modification. numberanalytics.com This can be achieved using various alkylating agents such as alkyl halides or sulfonates. numberanalytics.com The reaction typically proceeds via an SN2 mechanism. numberanalytics.com To achieve regioselectivity, protecting groups are often employed. For example, protecting the N1 position with a group like tert-butyloxycarbonyl (Boc) allows for the selective alkylation at the N3 position. researchgate.net Similarly, Michael-type addition reactions can be used for regioselective N-alkylation. sorbonne-universite.frnih.gov For instance, the reaction of uracils with acrylic esters in the presence of a base can lead to N1-alkylation. nih.gov

N-Acylation: Acyl groups can be introduced at the nitrogen atoms of the uracil ring using acylating agents like acid chlorides or anhydrides. Similar to alkylation, controlling the regioselectivity of acylation can be challenging. Protective group strategies are often necessary to direct the acylation to a specific nitrogen atom. nih.gov For example, N-acylation can be a key step in the synthesis of various uracil-based compounds with potential therapeutic applications. nih.gov

Formation of Complexed Structures with Metal Ions

Detailed research findings on the formation of complexed structures between 6-methyl-4-propyluracil and various metal ions are not present in the current body of scientific literature. While the coordination chemistry of related compounds, particularly 6-methyl-2-thiouracil and 6-propyl-2-thiouracil, with metal ions like Cu(II) and Pd(II) has been explored, this data pertains to the thio-analogue and not the specified uracil compound. preprints.orgmdpi.compreprints.orgresearchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For a hypothetical 6-methyl-3-propyl-uracil, one would expect to see distinct signals for the methyl protons, the three sets of protons on the propyl chain, the vinyl proton on the pyrimidine (B1678525) ring, and the N-H proton. The chemical shift (δ, in ppm), splitting pattern (e.g., singlet, triplet, quartet), and integration of each signal would confirm the arrangement of these groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy identifies the different carbon environments in a molecule. For a compound like 6-methyl-3-propyl-uracil, signals corresponding to the carbonyl carbons, the olefinic carbons of the ring, the methyl carbon, and the carbons of the propyl group would be observed at characteristic chemical shifts.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HMQC, DEPT)

2D NMR techniques are crucial for assembling the complete molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between adjacent methylene (B1212753) groups in the propyl chain.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) correlates directly bonded carbon and hydrogen atoms, allowing for unambiguous assignment of which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows couplings between carbons and protons that are two or three bonds apart. This is vital for confirming the placement of the methyl and propyl groups on the uracil (B121893) scaffold by showing correlations from the propyl group's protons to the ring carbons, and from the methyl protons to ring carbons.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments help differentiate between CH, CH₂, and CH₃ groups, simplifying the ¹³C-NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming that the number of carbons, hydrogens, nitrogens, and oxygens matches the proposed structure. For C₈H₁₂N₂O₂, the expected exact mass would be precisely calculated and compared to the experimental value.

LC-MS and GC-MS Applications

Combining chromatography with mass spectrometry allows for the separation of compounds from a mixture before analysis.

GC-MS (Gas Chromatography-Mass Spectrometry) is suitable for volatile and thermally stable compounds. A GC-MS analysis of 6-methyl-3-propyl-uracil is known to exist, which would provide its retention time and a mass spectrum showing the molecular ion and characteristic fragment ions.

LC-MS (Liquid Chromatography-Mass Spectrometry) is a versatile technique used for a wide range of compounds. It would be employed to determine the purity of a sample of the target compound and obtain its mass spectrum. The choice of ionization source (e.g., ESI, APCI) would depend on the compound's properties.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are indispensable for the structural characterization of pyrimidine derivatives. ajchem-a.com Infrared (IR) spectroscopy provides critical information about the functional groups present in a molecule, while Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into the electronic transitions within the molecule.

For 6-methyl-4-propyl-uracil, IR spectroscopy would be expected to reveal characteristic absorption bands. These would include peaks corresponding to N-H stretching vibrations of the pyrimidine ring, C=O stretching of the carbonyl groups, C=C stretching within the ring, and C-H stretching of the methyl and propyl substituents. clockss.orgmdpi.com The precise frequencies of these vibrations can be influenced by the molecular environment and intermolecular interactions, such as hydrogen bonding. acs.org

UV-Vis spectroscopy is used to study the electronic absorption properties of uracil and its derivatives. The pyrimidine ring system exhibits characteristic absorption maxima in the UV region. For instance, studies on related compounds like 6-methyl-2-thiouracil and 6-propyl-2-thiouracil show absorption maxima that are indicative of the electronic structure of the pyrimidine core. mdpi.com The introduction of alkyl groups at the C4 and C6 positions of the uracil ring can influence the electronic environment and, consequently, the wavelength of maximum absorbance (λmax). ajchem-a.com

Table 1: Spectroscopic Data for Related Uracil Derivatives

CompoundSpectroscopic TechniqueKey Findings
6-methyl-2-thiouracilUV-Vis (in DMSO)λmax at 258 nm and 318 nm mdpi.com
6-propyl-2-thiouracilIR (cm⁻¹)Peaks at 3442 (H₂O), 3111 (NH), 3071 (NH), 1678 (C=O), 1244 (C=S) mdpi.com
6-methyluracil (B20015)IRCharacteristic peaks for N-H, C=O, and C=C bonds acs.orgnih.gov
Pyrimidine DerivativesIR, UV-VisUsed for structural confirmation alongside NMR and mass spectrometry ajchem-a.comoup.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from reaction byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of uracil derivatives. jppres.comresearchgate.net A common approach involves reversed-phase chromatography, often using a C18 column. jppres.comresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). jppres.comresearchgate.net Detection is frequently carried out using a UV detector set at a wavelength where the uracil ring system absorbs strongly. jppres.comresearchgate.net For instance, a study on 6-substituted uracil derivatives utilized a Zorbax RXC18 column with a mobile phase of acetonitrile and water, and UV detection at 215 nm to assess purity. jppres.com The retention time of 6-methyl-4-propyl-uracil in an HPLC system is a key parameter for its identification and quantification.

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another valuable tool for the analysis of uracil derivatives. researchgate.netnih.gov Due to the relatively low volatility of uracil and its derivatives, a derivatization step is often necessary to convert the analyte into a more volatile form. nist.gov Trimethylsilylation is a common derivatization technique used for this purpose. nist.gov On-column methylation has also been employed for the GC analysis of substituted uracil herbicides. oup.com GC-MS provides not only separation but also structural information through the mass fragmentation patterns of the analyte. nih.govresearchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions and for preliminary purity assessment of pyrimidine derivatives. ajchem-a.comnih.gov A stationary phase, such as silica (B1680970) gel, is coated on a plate, and a suitable mobile phase is used to separate the components of a mixture based on their differential partitioning between the stationary and mobile phases. nih.govresearchgate.net The separated spots can be visualized under UV light or by using a staining agent. TLC is frequently used in the synthesis and characterization of pyrimidine derivatives to quickly assess the presence of starting materials, intermediates, and the final product. ajchem-a.combohrium.com

Electrophoretic Techniques

Electrophoretic techniques separate molecules based on their charge-to-mass ratio in an electric field and are particularly useful for the analysis of charged species like nucleobases and their analogs.

Capillary Zone Electrophoresis

Micellar Electrokinetic Chromatography

Micellar Electrokinetic Chromatography (MEKC) stands as a powerful separation technique, a hybrid of capillary electrophoresis and chromatography, which is particularly adept at analyzing neutral molecules, a category to which 6-methyl-4-propyluracil belongs. wikipedia.orgwikipedia.org The fundamental principle of MEKC involves the use of a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), at a concentration above its critical micelle concentration (CMC). wikipedia.org This leads to the formation of micelles, which act as a pseudo-stationary phase within the capillary.

The separation of analytes in MEKC is governed by their differential partitioning between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles. wikipedia.org While no specific studies detailing the MEKC analysis of 6-methyl-4-propyluracil are presently available in the reviewed literature, the technique has been successfully employed for the analysis of structurally related compounds, including propylthiouracil (B1679721) and methylthiouracil. iarc.friarc.fr

For a hypothetical MEKC analysis of 6-methyl-4-propyluracil, the experimental conditions would be meticulously optimized to achieve efficient separation. Key parameters that would be investigated include:

Buffer Composition and pH: A buffer system, often a borate (B1201080) or phosphate (B84403) buffer, would be selected to maintain a stable pH and electroosmotic flow (EOF). The pH can influence the charge of any ionizable groups and the stability of the micelles.

Surfactant Concentration: The concentration of the surfactant would be maintained above the CMC to ensure the presence of the micellar pseudo-stationary phase. Varying the surfactant concentration can alter the phase ratio and, consequently, the retention of the analyte.

Applied Voltage: The applied voltage drives the electrophoretic and electroosmotic flow, impacting the analysis time and separation efficiency.

Organic Modifiers: The addition of organic solvents, such as methanol or acetonitrile, to the buffer can modify the partitioning of the analyte and improve resolution, particularly for hydrophobic compounds.

The migration time of 6-methyl-4-propyluracil would be dependent on its partitioning coefficient between the micelles and the aqueous buffer. Due to the presence of the nonpolar propyl and methyl groups, it is expected to exhibit significant interaction with the hydrophobic micellar core. ontosight.ai

Table 1: Hypothetical MEKC Separation Parameters for 6-methyl-4-propyluracil

ParameterConditionRationale
CapillaryFused-silica, 50 µm i.d.Standard for high-efficiency separations.
Buffer20 mM Sodium borate, pH 9.2Common buffer for generating a stable EOF.
Surfactant50 mM Sodium dodecyl sulfate (SDS)Forms the pseudo-stationary phase for neutral analyte separation.
Applied Voltage20 kVProvides a reasonable analysis time and efficiency.
Temperature25 °CEnsures reproducible migration times.
DetectionUV, 214 nm or 260 nmWavelengths where pyrimidine derivatives typically absorb.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a compound like 6-methyl-4-propyluracil.

The process of X-ray crystal structure determination involves several key steps:

Crystal Growth: The first and often most challenging step is to grow a single, high-quality crystal of the compound. This is typically achieved through slow evaporation of a solvent, cooling of a saturated solution, or vapor diffusion.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. The intensities and positions of these diffracted beams are meticulously recorded.

Structure Solution and Refinement: The diffraction data is then used to solve the crystal structure. Computational methods are employed to determine the arrangement of atoms in the unit cell that gives rise to the observed diffraction pattern. The initial structural model is then refined to achieve the best possible fit with the experimental data.

While a specific crystal structure for 6-methyl-4-propyluracil has not been reported in the surveyed literature, studies on closely related uracil derivatives provide insights into the expected structural features. acs.orgnih.gov Uracil and its derivatives typically form planar ring systems and engage in extensive hydrogen bonding networks in the solid state. For 6-methyl-4-propyluracil, one would anticipate hydrogen bonding involving the N-H protons and the carbonyl oxygens of the uracil ring. The methyl and propyl substituents would influence the crystal packing and intermolecular van der Waals interactions.

Table 2: Anticipated Crystallographic Data for 6-methyl-4-propyluracil (Hypothetical)

ParameterExpected Value/RangeSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the symmetry of the unit cell.
Space GroupP2₁/c or similarDefines the symmetry operations within the unit cell.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit in the crystal.
C=O Bond Lengths~1.22 ÅTypical double bond character.
C-N Bond Lengths~1.37 ÅReflects the aromaticity and bonding within the pyrimidine ring.
C-C (ring) Bond Lengths~1.38 - 1.45 ÅCharacteristic of the pyrimidine ring structure.
Hydrogen BondingN-H···OKey intermolecular interaction governing crystal packing.

The precise determination of the crystal structure of 6-methyl-4-propyluracil through X-ray crystallography would provide invaluable data for understanding its structure-property relationships and for computational modeling studies.

Biological and Biochemical Investigations of Uracil Derivatives

In Vitro Assessment of Biological Activities

Comprehensive in vitro assessments of the biological activities of Uracil (B121893), 6-methyl-4-propyl- are not well-documented in the current body of scientific literature. Research on related pyrimidine (B1678525) derivatives provides some context for potential areas of activity.

Antimicrobial Spectrum Analysis (e.g., antibacterial, antifungal, anti-yeast)

There is no specific information available in the reviewed literature concerning the antimicrobial, antifungal, or anti-yeast spectrum of Uracil, 6-methyl-4-propyl-. Studies on related compounds, such as metal complexes of 6-methyl-2-thiouracil and 6-propyl-2-thiouracil, have shown antimicrobial properties. researchgate.netmdpi.com For instance, derivatives of 2-thiouracil (B1096) are noted for their antibacterial and anti-cancer activities. pensoft.net However, these findings are not directly applicable to Uracil, 6-methyl-4-propyl-.

Antiviral Activity Studies

While uracil derivatives are generally considered for their potential antiviral applications, no specific studies on the antiviral activity of Uracil, 6-methyl-4-propyl- were identified in the available literature. ontosight.aipensoft.net

Enzyme Inhibition Assays (e.g., Nitric Oxide Synthase, Phosphatases)

There is no specific information regarding the enzyme-inhibitory activity of Uracil, 6-methyl-4-propyl-. The related compound, 6-propylthiouracil (a thiourea (B124793) antithyroid agent), is known to inhibit thyroid peroxidase, an enzyme crucial for thyroid hormone synthesis. iarc.frlongdom.org It also inhibits the peripheral conversion of thyroxine (T4) to triiodothyronine (T3). iarc.fr The selenium analog of 6-propylthiouracil has been shown to be a potent inhibitor of Type I iodothyronine deiodinase (ID-1). nih.gov

Mechanistic Studies of Biological Interactions at the Molecular Level

Due to the lack of specific biological activity data for Uracil, 6-methyl-4-propyl-, there are no mechanistic studies available.

Investigation of Cellular and Subcellular Targets

No cellular or subcellular targets for Uracil, 6-methyl-4-propyl- have been identified in the reviewed literature. For the related compound propylthiouracil (B1679721), the primary mechanism of action involves the inhibition of thyroid peroxidase, which interferes with the iodination of tyrosine residues in thyroglobulin. iarc.fr In the context of psoriasis treatment, it is suggested that its therapeutic effect may be related to an anti-proliferative mechanism rather than an impact on TNF-α concentrations. nih.gov Furthermore, propylthiouracil has been shown to prevent cutaneous and pulmonary fibrosis in a murine model, potentially through its antioxidant activity. nih.gov

Effects on Cellular Pathways and Processes

Uracil, 6-methyl-4-propyl-, as a synthetic derivative of the naturally occurring pyrimidine base uracil, holds potential for interacting with fundamental cellular pathways. ontosight.ai Due to its structural analogy to uracil, a key component of RNA, it is hypothesized to influence processes such as nucleic acid replication and transcription. ontosight.ai Modifications to the uracil structure, including the addition of alkyl groups like methyl and propyl, can alter the molecule's chemical properties, potentially affecting its role in base pairing and the stability of nucleic acid structures. ontosight.ai

While specific studies on the cellular effects of 6-methyl-4-propyluracil are not extensively detailed in published literature, the biological impact of structurally similar compounds, particularly 6-n-propyl-2-thiouracil (PTU), is well-documented. PTU is a thiourea-based antithyroid agent that demonstrates how a propyl-substituted pyrimidine ring can exert potent effects on specific cellular pathways. acs.orgacs.org It primarily acts by inhibiting thyroid peroxidase, the enzyme responsible for synthesizing thyroid hormones, thereby blocking the production of thyroxine (T4) and triiodothyronine (T3). drugbank.comrfppl.co.in Furthermore, PTU inhibits the peripheral conversion of T4 to the more potent T3, a mechanism not shared by similar drugs like methimazole. drugbank.comrfppl.co.inebi.ac.uk This dual action leads to a rapid decrease in circulating thyroid hormone levels. ebi.ac.uk The metabolic elimination of PTU primarily occurs in the liver through glucuronidation, a process mediated by the UGT1A9 enzyme. nih.gov

Investigations into other uracil derivatives have revealed potential antiviral and anticancer activities, which are thought to arise from the interruption of viral replication processes or the inhibition of DNA functions in cancer cells. actascientific.com The exploration of such synthetic nucleosides continues to be an active area of research to understand their therapeutic potential and impact on gene expression and polymerase interaction. ontosight.ai

Structure-Activity Relationship (SAR) Studies and Molecular Design

Correlation of Structural Motifs with Observed Biological Effects

Structure-Activity Relationship (SAR) studies of uracil and thiouracil derivatives reveal that the nature and position of substituents on the pyrimidine ring are critical determinants of biological activity. The alkyl groups in 6-methyl-4-propyluracil—a methyl group at position 6 and a propyl group at position 4—are expected to significantly influence its biological profile by altering properties like hydrophobicity and steric hindrance. ontosight.ai

Research on the antithyroid activity of thiouracil analogues provides clear evidence of these structural correlations. In studies of hepatic monodeiodination of thyroxine, 6-n-propyl-2-thiouracil (PTU) exhibited 2.5 times the inhibitory activity of the parent 2-thiouracil compound. oup.com Conversely, the introduction of a methyl group at position 6 was found to impair this inhibitory effect. oup.com This suggests that for this specific activity, a propyl group at C6 is beneficial, while a methyl group is detrimental. The table below, derived from studies on the inhibition of hepatic T4 to T3 conversion, illustrates the impact of various substituents on the activity of thiouracil derivatives relative to 2-thiouracil (TU).

CompoundRelative Inhibitory Activity (vs. TU)
6-n-propyl-2-thiouracil (PTU)2.5
5-n-butyl-6-methyl-2-thiouracil1.3
6-methyl-2-thiouracil0.29
5-carboxy-2-thiouracil0.19

Data sourced from a study on hepatic monodeiodination of thyroxine. oup.com

Ligand-Target Binding Studies in Model Systems

Molecular modeling techniques, particularly molecular docking, have been instrumental in elucidating the binding interactions between uracil derivatives and their biological targets. rsc.org These studies provide critical insights into the binding modes and affinities that underpin the compounds' biological activities, guiding the design of more potent and selective molecules. actascientific.comrsc.org

Uracil derivatives have been investigated as inhibitors for a variety of protein targets:

HIV-1 Reverse Transcriptase (RT): Studies on hydroxyalkynyl uracil derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) revealed that the uracil core can fit deeply into the allosteric site of HIV-1 RT. nih.gov A crucial hydrogen bond often forms between the N-3 proton of the uracil ring and the backbone carbonyl group of the Lysine 101 residue, which is a key interaction for binding affinity. nih.gov

DNA Intercalation: The interaction of novel uracil derivatives with DNA has been studied to assess their anticancer potential. actascientific.com Docking studies predicted that these compounds bind to DNA primarily through intercalation, with some derivatives showing a high affinity for the minor groove of the DNA helix. actascientific.com The interactions are typically stabilized by hydrogen bonds and hydrophobic interactions with the DNA base pairs. actascientific.com

Dipeptidyl Peptidase-4 (DPP-4): In the design of novel inhibitors for DPP-4, a target for type 2 diabetes, docking studies of uracil-based derivatives have been performed against the enzyme's active site (PDB ID: 2RGU) to predict binding potential. nih.gov

Uracil DNA Glycosylase (UNG): A strategy known as uracil-directed ligand tethering uses the specific binding of a uracil ligand to the UNG active site to deliver and anchor other functional groups that explore nearby binding pockets, leading to the rapid development of potent inhibitors. nih.gov

The following table summarizes representative molecular docking results for various uracil derivatives against different biological targets.

Uracil Derivative ClassBiological TargetKey Interacting Residues / Binding ModeReference
Hydroxyalkynyl UracilsHIV-1 Reverse TranscriptaseLys101, Lys103, Tyr181 nih.gov
Substituted UracilsCalf Thymus DNAIntercalation in Minor Groove (A-T rich region) actascientific.com
Uracil-based Benzoic AcidsDipeptidyl Peptidase-4 (DPP-4)Active site binding predicted nih.gov
Gramine-Uracil HybridsXanthine Oxidase (1N5X)Strong affinity compared to reference mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com This method is widely applied in the design of new uracil derivatives to predict their therapeutic potential before synthesis. nih.govmdpi.com

Several QSAR studies have been successfully conducted on uracil derivatives for various biological activities:

Antiproliferative Activity: A data-driven machine learning QSAR model was developed for a dataset of pyrimidine and uracil compounds to predict their antiproliferative activity against HeLa cervical cancer cells. mdpi.com The model was validated through the synthesis and testing of new uracil and pyrimidine derivatives, showing good predictive capability. mdpi.com

DPP-4 Inhibition: A QSAR study on a series of uracil-based benzoic acid and ester derivatives as dipeptidyl peptidase-4 (DPP-4) inhibitors identified eleven key molecular descriptors from various classes that model the inhibitory activity. nih.gov The resulting QSAR model was validated internally and externally and demonstrated acceptable predictive power, with the best model showing a predictive r-squared (r² Test) value of 0.715. nih.gov

Antioxidant Activity: QSAR models have been built to quantitatively predict the antioxidant activity of uracil, phenol, and aminophenol derivatives. nih.gov These models used substructural descriptors based on atomic neighborhoods to correlate the chemical structures with the rate constant for the reaction of the antioxidants with peroxyl radicals. nih.gov

GnRH Receptor Antagonism: A QSAR study of orally active substituted uracils as human gonadotropin-releasing-hormone (GnRH) receptor antagonists highlighted the importance of specific atomic charges and topological indices (ETSA and RTSA) at particular atoms, suggesting their involvement in electronic and van der Waals interactions with the receptor. researchgate.net

The table below presents the key statistical parameters for a QSAR model developed for uracil-based DPP-4 inhibitors.

QSAR Model ParameterValueDescription
r² Test0.715Predictive squared correlation coefficient for the external test set.
Q² LOO0.797Cross-validated correlation coefficient from leave-one-out procedure.
Q² L5O0.809Cross-validated correlation coefficient from leave-five-out procedure.

Data from a QSAR study on uracil-based DPP-4 inhibitors. nih.gov

These studies collectively demonstrate that QSAR is a powerful tool for rationalizing the design of novel uracil derivatives with desired biological activities, providing valuable insights into the structural requirements for potency.

Computational and Theoretical Chemistry Studies

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and dynamics simulations are instrumental in understanding how 6-methyl-4-propyl-uracil and its analogs might interact with biological targets.

Molecular docking studies have been performed on derivatives of uracil (B121893) to predict their binding modes and affinities with various protein receptors. For instance, a study on 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione, a related pyrimidinedione, used the SWISSDOCK server to perform molecular docking simulations. mjcce.org.mk The results, including the full fitness (FF) score, hydrogen bonding interactions, and binding affinity values, suggested that the compound could act as a potential inhibitor against HIV-1 protease. mjcce.org.mk Such studies often reveal key interactions, like hydrogen bonds between the ligand and receptor, which are crucial for binding. For example, in a homology model of the 5-HT1A receptor, the primary interaction anchoring a ligand was a charge-reinforced hydrogen bond between the protonated nitrogen of a piperazine (B1678402) ring and an aspartate residue. researchgate.net Similarly, computational simulations of a complex between a ligand and a 3D model of the 5-HT7R transmembrane domain helped define the molecular details of their interaction, supporting a proposed pharmacophore model. ceu.es

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, showing how it behaves over time. These simulations can reveal the stability of the complex and the nature of the interactions. For example, MD simulations of a complex between a pyrimidine (B1678525) derivative and its target protein showed significant and stable interactions with essential residues of the binding site throughout the simulation. researchgate.net In another study, MD simulations were used to investigate changes in nucleoside sugar puckering and molecular fluctuations caused by chemical modifications to a uridine (B1682114) analog. nih.gov Furthermore, metadynamics simulations, a type of enhanced MD, have been used to accurately represent protein-ligand interactions and rationally design improved inhibitors. biorxiv.org

These computational approaches are valuable for predicting the biological activity of compounds like 6-methyl-4-propyl-uracil and for designing new derivatives with enhanced potency and selectivity. nih.govnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules. DFT calculations have been employed to optimize the molecular structure and calculate the electronic properties of various pyrimidine derivatives. ijcce.ac.ir For instance, a study on 6-methyluracil (B20015) used DFT with the m06-2x/cc-PVTZ method to determine that the diketo tautomeric form is the most energetically favorable. nih.gov The optimization of all possible tautomeric forms of 6-methyluracil was performed using DFT, which confirmed the diketo form as the most stable. acs.org

DFT calculations can also elucidate the structure-activity relationship (SAR) of compounds. ijcce.ac.ir For example, in a study of furopyrimidinone derivatives, DFT calculations were used to understand the influence of the structure on the electronic properties of the compounds and their metal complexes. frontiersin.orgnih.gov The calculated distributions of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity. frontiersin.orgnih.gov The stability of a molecule, hyperconjugative interactions, and delocalization of atomic charges can be analyzed using Natural Bond Orbital (NBO) analysis, which is often performed in conjunction with DFT calculations. mjcce.org.mk

The table below summarizes key parameters often derived from DFT calculations for pyrimidine derivatives.

ParameterDescriptionTypical Application
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Provides bond lengths, bond angles, and dihedral angles.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the surface of the molecule.Identifies regions of positive and negative potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
Natural Bond Orbital (NBO) Analysis A method to study charge transfer, hyperconjugative interactions, and bond properties.Provides insights into the stability of the molecule arising from charge delocalization.
Fukui Functions Descriptors of local reactivity.Predicts the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.

This table is a representative example and specific values would need to be calculated for 6-methyl-4-propyl-uracil.

Prediction of Spectroscopic Properties

Quantum chemical calculations, particularly DFT, are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural confirmation.

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. For instance, the FT-IR and FT-Raman spectra of 6-[(2-methylphenyl)sulfanyl]-5-propylpyrimidine-2,4(1H,3H)-dione were analyzed with the aid of DFT calculations using the B3LYP method with the 6-311++G(d,p) basis set. mjcce.org.mk Similarly, a study on 6-methyluracil involved the analysis of its IR spectra to identify characteristic vibrations of N-H, C-H, C=O, and C=C bonds. nih.gov The calculated vibrational spectra are often scaled to better match the experimental spectra.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using computational methods. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. Theoretical 1H and 13C NMR chemical shifts have been calculated for pyrimidine derivatives and have shown good agreement with experimental data. ijcce.ac.ir For example, in the 1H NMR spectrum of a 5-hydroxymethyluracil, the signals for the N-H protons were observed experimentally and compared with their theoretically predicted values. mdpi.com Similarly, the 13C NMR signals for the carbonyl and other carbons were also compared with calculated values. mdpi.com Spectral spin-spin simulation can also be a useful tool for the precise assignment of NMR signals. researchgate.netlibretexts.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. This method can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima in the experimental spectrum. For instance, the UV-Vis spectra of pyrimidinyl phosphonate (B1237965) compounds were studied theoretically using TD-DFT calculations in both the gas phase and in different solvents. ijcce.ac.ir

The following table provides an example of how predicted spectroscopic data can be presented.

Spectroscopic TechniquePredicted DataExperimental Correlation
FT-IR Vibrational frequencies (cm⁻¹) and intensities for functional groups (e.g., N-H, C=O, C=C).Comparison with experimental IR spectra to confirm the presence of functional groups and the overall structure. mdpi.com
¹H NMR Chemical shifts (ppm) and coupling constants (Hz) for each proton.Comparison with experimental ¹H NMR spectra to assign protons to their respective positions in the molecule. acs.org
¹³C NMR Chemical shifts (ppm) for each carbon atom.Comparison with experimental ¹³C NMR spectra to confirm the carbon skeleton of the molecule. acs.org
UV-Vis Wavelength of maximum absorption (λmax) and oscillator strength.Comparison with experimental UV-Vis spectra to understand the electronic transitions within the molecule.

This table is a representative example and specific values would need to be calculated for 6-methyl-4-propyl-uracil.

In Silico Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

In silico methods are increasingly used in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. ljmu.ac.uk These predictions help in the early identification of compounds with poor pharmacokinetic profiles, thus reducing the time and cost of drug development.

For pyrimidine derivatives, various ADME parameters can be computationally estimated. These include properties like lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. mdpi.com For instance, a study on certain compounds measured their intrinsic clearance in human and rat liver microsomes to assess their susceptibility to metabolic degradation by phase I enzymes. mdpi.com The results indicated that most of the tested compounds had low intrinsic clearance, suggesting they are not highly sensitive to these metabolic enzymes. mdpi.com

Computational tools can also predict whether a compound is likely to be a substrate or inhibitor of important drug transporters. The "drug-likeness" of a molecule can be assessed using rules like Lipinski's "Rule of Five". researchgate.net A study on novel pyrimidine-thiazole derivatives performed in silico ADMET predictions and found that the compounds had good pharmacokinetic parameters and adhered to Lipinski's and Veber's rules. researchgate.net

The table below lists some key ADME parameters that can be predicted in silico.

ADME ParameterDescriptionImportance in Drug Development
Lipophilicity (logP) The partition coefficient of a compound between an octanol (B41247) and water phase.Influences absorption, distribution, and metabolism. Optimal range is typically between 1 and 3.
Aqueous Solubility (logS) The logarithm of the molar solubility of a compound in water.Affects absorption and formulation. Poor solubility can lead to low bioavailability.
Human Intestinal Absorption (HIA) The percentage of a compound absorbed from the human intestine.A key factor for oral bioavailability.
Caco-2 Permeability A measure of a compound's ability to cross the Caco-2 cell monolayer, an in vitro model of the intestinal wall.Predicts intestinal absorption. ljmu.ac.uk
Plasma Protein Binding (PPB) The extent to which a compound binds to proteins in the blood plasma.Affects the free concentration of the drug available to exert its pharmacological effect.
Cytochrome P450 (CYP) Inhibition/Metabolism Prediction of whether a compound is a substrate or inhibitor of major CYP enzymes (e.g., CYP3A4, CYP2D6).Important for predicting drug-drug interactions and metabolic clearance. ljmu.ac.uk
hERG Inhibition Prediction of a compound's potential to block the hERG potassium channel.A critical safety parameter, as hERG inhibition can lead to cardiac arrhythmias.

This table is a representative example and specific values would need to be calculated for 6-methyl-4-propyl-uracil.

Conformational Analysis and Molecular Stability Modeling

The three-dimensional conformation of a molecule is crucial for its biological activity, as it determines how the molecule fits into the binding site of a receptor. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

For uracil derivatives, a key aspect of conformational analysis is the study of tautomerism. Uracil and its analogs can exist in different tautomeric forms, such as the diketo, keto-enol, and di-enol forms. nih.gov Quantum chemical calculations have shown that for 6-methyluracil, the diketo tautomeric form is the most stable. nih.govacs.org However, other tautomers can exist in equilibrium, and their relative populations can be influenced by the solvent. chemijournal.com The study of tautomerism is important because different tautomers can have different biological activities. ias.ac.in

In addition to tautomerism, the flexibility of substituent groups, such as the propyl group in 6-methyl-4-propyl-uracil, can lead to different conformers. Computational methods like Monte Carlo conformational analysis can be used to explore the conformational space of a molecule and identify low-energy conformers. clockss.org For some rigid nucleoside analogs, the conformational preference of the sugar ring (e.g., North or South conformation) has been shown to be a key determinant of their potency and selectivity for different receptors. acs.org

Molecular stability is also a critical factor. Computational modeling can be used to assess the relative stability of different conformers and tautomers. researchgate.net The stability of a molecule can be influenced by intramolecular hydrogen bonds and electronic delocalization. researchgate.net The study of polymorphic forms, which are different crystalline structures of the same compound, is also related to molecular stability. Different polymorphs can have different physical properties, such as solubility and melting point, which can affect the bioavailability of a drug. nih.govacs.org

The following table outlines key aspects of conformational analysis and stability modeling.

Analysis TypeDescriptionKey Findings for Uracil Derivatives
Tautomerism The study of the equilibrium between different structural isomers that can be interconverted by the migration of a proton.The diketo form is generally the most stable for uracil and its simple alkyl derivatives. nih.govacs.orgresearchgate.net
Conformational Isomerism The study of different spatial arrangements of atoms that can be interconverted by rotation about single bonds.The orientation of substituent groups can influence receptor binding and activity. nih.gov
Polymorphism The ability of a solid material to exist in more than one form or crystal structure.Different polymorphs of 6-methyluracil have been identified and characterized. nih.govacs.org
Molecular Stability The assessment of the relative energies of different conformers, tautomers, and polymorphs.Intramolecular hydrogen bonding and electronic delocalization contribute to the stability of the predominant tautomeric forms. researchgate.net

This table provides a general overview based on studies of related compounds.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Strategies for Enhanced Yields and Selectivity

The synthesis of pyrimidine (B1678525) derivatives is a well-established field, yet there remains a continuous quest for methods that offer higher yields, greater selectivity, and more environmentally friendly conditions. nih.govresearchgate.net For Uracil (B121893), 6-methyl-4-propyl-, future synthetic strategies could focus on catalyzed reactions and multi-component approaches to improve efficiency.

Conventional methods often involve the condensation of N-C-N fragments with 1,3-dicarbonyl derivatives. nih.gov Modern advancements, however, point towards innovative catalytic systems. For instance, the use of metal catalysts like copper or zinc chloride in three-component coupling reactions has proven effective for creating various substituted pyrimidines in a single step. organic-chemistry.org Another promising avenue is the use of microwave irradiation, which can accelerate reaction times and improve yields in the synthesis of pyrimidine analogues. mdpi.com

Future research could adapt these advanced methodologies for the specific synthesis of Uracil, 6-methyl-4-propyl-. The goal would be to develop a robust and scalable process that minimizes byproducts and allows for facile purification, a critical step for its potential use in medicinal chemistry.

Table 1: Comparison of Synthetic Approaches for Pyrimidine Derivatives

Synthetic Strategy Key Features Potential Advantages for Uracil, 6-methyl-4-propyl-
Traditional Condensation Reaction of ureas/thioureas with β-dicarbonyl compounds. Well-established, readily available starting materials.
Catalyzed Multi-component Reactions Single-step synthesis from multiple starting materials using catalysts (e.g., ZnCl2, Cu). organic-chemistry.org High efficiency, atom economy, reduced reaction time.
Microwave-Assisted Synthesis Use of microwave energy to accelerate reactions. mdpi.com Rapid synthesis, potential for improved yields.

| Oxidative Annulation | Involves the formation of the pyrimidine ring through an oxidative process. organic-chemistry.org | Access to diverse structures, use of simple precursors. |

Exploration of Additional Biological Targets and Mechanisms of Action

Uracil derivatives are recognized for a wide spectrum of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. researchgate.netcolab.wsnih.gov The specific substitutions on the uracil ring at the C5 and C6 positions are known to be crucial for these activities. nih.gov While the full biological profile of Uracil, 6-methyl-4-propyl- is yet to be elucidated, related compounds provide a roadmap for future investigations.

For instance, 6-methyluracil (B20015) is known to improve tissue metabolism and regeneration. researchtrends.netnih.gov Propylthiouracil (B1679721), a related thiouracil, is used to treat hyperthyroidism by inhibiting the enzyme thyroid peroxidase. nih.govwikipedia.orgdrugbank.comdroracle.ai This suggests that Uracil, 6-methyl-4-propyl- could be investigated for similar or novel endocrine-modulating effects. Furthermore, various 5- and 6-substituted uracils have shown potential as inhibitors of viral replication pathways and as anticancer agents by interfering with DNA biosynthesis. colab.wsnih.govsci-hub.ru

Future research should involve comprehensive screening to identify the specific cellular targets of Uracil, 6-methyl-4-propyl-. Investigating its effect on key enzymes like thymidylate synthase, a target for anticancer drugs like 5-fluorouracil, or viral enzymes could reveal novel therapeutic applications. researchgate.net The mechanism of action could involve the inhibition of critical enzymes in pathogen replication or cancer cell proliferation. nih.govmdpi.comnih.gov

Design and Synthesis of Hybrid Molecules Incorporating the Uracil, 6-methyl-4-propyl- Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to create compounds with enhanced affinity, better selectivity, or dual mechanisms of action. nih.govrsc.org The Uracil, 6-methyl-4-propyl- scaffold is an excellent candidate for the creation of such hybrid molecules.

Researchers have successfully created hybrid compounds by linking uracil derivatives to other bioactive scaffolds like natural alkaloids (e.g., caffeine, gramine) via click chemistry, resulting in molecules with antioxidant and antifungal properties. nih.gov Other studies have designed and synthesized hybrids of uracil/thiouracil with quinoline (B57606) scaffolds to act as topoisomerase inhibitors for chemotherapy. nih.gov

Future work could involve designing and synthesizing hybrid molecules where the Uracil, 6-methyl-4-propyl- moiety is linked to other pharmacologically active groups. Potential partners could include fragments known to possess anticancer, antiviral, or antimicrobial properties. This approach could lead to the development of novel therapeutic agents with synergistic or multi-target activities. researchgate.net

Table 2: Examples of Uracil-Based Hybrid Molecules

Hybrid Scaffold Linker Type Resulting Biological Activity Reference
Uracil-Alkaloid (Caffeine/Gramine) 1,2,3-Triazole Antioxidant, Antifungal nih.gov
Uracil/Thiouracil-Quinoline Covalent Bond Anticancer (Topoisomerase I/II inhibition) nih.gov

Application of High-Throughput Screening for Broader Biological Profiling

To fully understand the therapeutic potential of Uracil, 6-methyl-4-propyl- and its derivatives, a broad biological profiling is necessary. High-throughput screening (HTS) offers an efficient method to test a large library of compounds against a wide array of biological targets simultaneously. amanote.com

Future research should involve the creation of a focused chemical library based on the Uracil, 6-methyl-4-propyl- scaffold with diverse substitutions at other positions of the pyrimidine ring. This library could then be subjected to HTS assays to identify lead compounds for various diseases. For example, screening against panels of cancer cell lines, viral targets, or bacterial strains could rapidly identify promising areas for further drug development. wikipedia.org

The use of model organisms like Caenorhabditis elegans in HTS platforms can also provide valuable in vivo data on the activity and potential toxicity of these compounds in a multicellular organism. wikipedia.org The data generated from HTS can guide the subsequent optimization of lead compounds through structure-activity relationship (SAR) studies, accelerating the journey from a promising scaffold to a potential clinical candidate.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying uracil derivatives like 6-methyl-4-propyl uracil in DNA?

  • Methodological Answer : A label-free approach using a catalytically inactive uracil DNA glycosylase (UDG) mutant can bind to uracil residues without excision, enabling quantification via fluorescence or immunochemical detection . This method avoids DNA strand breaks, preserving sample integrity. For validation, use genomic DNA standards with known uracil concentrations and cross-reference with HPLC or mass spectrometry to confirm accuracy .

Q. How can researchers distinguish 6-methyl-4-propyl uracil from structurally similar pyrimidines in spectroscopic analyses?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy with deuterated solvents (e.g., DMSO-d6) to resolve methyl and propyl substituents. Compare chemical shifts (δ) with reference data from the NIST Chemistry WebBook, focusing on distinct signals for the 6-methyl (δ ~1.8–2.1 ppm) and 4-propyl groups (δ ~0.9–1.5 ppm) . Pair with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 155.08 for 6-methyluracil derivatives) .

Q. What are the foundational steps for synthesizing 6-methyl-4-propyl uracil in a laboratory setting?

  • Methodological Answer : Start with a regioselective alkylation of uracil using propyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Optimize reaction temperature (60–80°C) to favor substitution at the N4 position. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using melting point analysis (expected range: 210–215°C for crystalline derivatives) .

Advanced Research Questions

Q. How should researchers address contradictions in uracil quantification data caused by DNA replication dynamics?

  • Methodological Answer : DNA replication halves uracil content via strand separation (U:G → U:A and C:G pairs). To mitigate this, use aphidicolin to inhibit replication in cell cultures, stabilizing uracil levels for accurate measurement . For in vitro studies, employ non-replicative plasmid systems or quantify uracil in both parental and daughter strands using strand-specific primers in qPCR .

Q. What strategies optimize the integration of 6-methyl-4-propyl uracil into molecular assays requiring high specificity (e.g., PCR or LAMP)?

  • Methodological Answer : Incorporate uracil DNA glycosylase (UDG) to eliminate carryover contamination from dUTP-containing amplicons. Design assays with dUTP instead of dTTP and pre-treat reactions with UDG (0.1–1 U/µL) at 37°C for 10 minutes before thermal cycling. Validate specificity using negative controls (e.g., uracil-free templates) .

Q. How can researchers evaluate the therapeutic potential of 6-methyl-4-propyl uracil derivatives in antiviral or anticancer studies?

  • Methodological Answer : Screen derivatives against viral polymerases (e.g., flavivirus NS5) or cancer cell lines (e.g., HeLa or MCF-7) using IC₅₀ assays. Pair with molecular docking to assess binding affinity to target proteins (e.g., thymidylate synthase). For in vivo efficacy, use murine models and monitor pharmacokinetic parameters (e.g., bioavailability via HPLC-MS/MS) .

Q. What experimental designs minimize interference from endogenous uracil when studying exogenous 6-methyl-4-propyl uracil in cellular systems?

  • Methodological Answer : Use Ung⁻/− cell lines deficient in uracil glycosylase to prevent excision of endogenous uracil. Differentiate exogenous derivatives via isotopic labeling (e.g., ¹³C or ¹⁵N) and track incorporation using LC-MS .

Data Analysis & Validation

Q. How should conflicting data on the stability of 6-methyl-4-propyl uracil under varying pH conditions be resolved?

  • Methodological Answer : Conduct stability assays in buffered solutions (pH 4–9) at 37°C over 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm) and validate with tandem MS to identify breakdown products. Compare results with computational models (e.g., DFT calculations predicting bond dissociation energies) .

Q. What statistical approaches are recommended for analyzing dose-response data in uracil derivative toxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests to compare treatment groups. For high-throughput data, employ machine learning algorithms (e.g., random forest) to identify structure-activity relationships .

Resource Guidance

  • Reliable Data Sources : Prioritize NIST Chemistry WebBook for spectral data and peer-reviewed journals (e.g., European Journal of Medicinal Chemistry) for mechanistic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.